molecular formula C20H22FN3O3S B2818730 N'-((E)-(4-Fluorophenyl)methylidene)-1-((4-methylphenyl)sulfonyl)-4-piperidinecarbohydrazide CAS No. 324531-41-1

N'-((E)-(4-Fluorophenyl)methylidene)-1-((4-methylphenyl)sulfonyl)-4-piperidinecarbohydrazide

Cat. No. B2818730
CAS RN: 324531-41-1
M. Wt: 403.47
InChI Key: LXVUXDHPRLRXNE-HYARGMPZSA-N
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Description

The compound “N’-((E)-(4-Fluorophenyl)methylidene)-1-((4-methylphenyl)sulfonyl)-4-piperidinecarbohydrazide” is a complex organic molecule. It contains several functional groups, including a fluorophenyl group, a methylphenyl sulfonyl group, and a piperidine carbohydrazide group. These groups could potentially confer interesting chemical properties to the compound .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the fluorophenyl, methylphenyl sulfonyl, and piperidine carbohydrazide groups would likely result in a complex three-dimensional structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. For instance, the sulfonyl group is often involved in substitution and elimination reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect properties like solubility, melting point, and reactivity .

Scientific Research Applications

Anticancer Applications

  • Compounds related to "N'-((E)-(4-Fluorophenyl)methylidene)-1-((4-methylphenyl)sulfonyl)-4-piperidinecarbohydrazide" have been synthesized and evaluated for their anticancer potential. For instance, propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole were synthesized and showed strong anticancer activity against various cell lines, indicating the potential of this chemical class in anticancer research (Rehman et al., 2018).

Enzyme Inhibition

  • A series of derivatives were synthesized and screened for their enzyme inhibition activities, particularly targeting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The study provided insights into the binding interactions and confirmed the potential of these compounds as excellent inhibitors, contributing to research on neurodegenerative diseases (Khalid et al., 2014).

Antibacterial Activity

  • The synthesis of acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores has been carried out to evaluate their antibacterial potentials. These compounds exhibited moderate inhibitory activity against various bacterial strains, highlighting their significance in developing new antibacterial agents (Iqbal et al., 2017).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules. Without specific context (such as biological activity), it’s challenging to predict the mechanism of action for this compound .

Safety and Hazards

Without specific data, it’s difficult to provide accurate information on the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be of interest in fields like medicinal chemistry, materials science, or synthetic chemistry, among others .

properties

IUPAC Name

N-[(E)-(4-fluorophenyl)methylideneamino]-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O3S/c1-15-2-8-19(9-3-15)28(26,27)24-12-10-17(11-13-24)20(25)23-22-14-16-4-6-18(21)7-5-16/h2-9,14,17H,10-13H2,1H3,(H,23,25)/b22-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXVUXDHPRLRXNE-HYARGMPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NN=CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N/N=C/C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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